ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate
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Overview
Description
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a useful research compound. Its molecular formula is C15H19ClN2O5 and its molecular weight is 342.78. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Marine Fungus Derivatives : Research on marine fungus Penicillium sp. identified compounds structurally similar to ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate, highlighting their potential for further biological activity studies (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).
- Synthesis and Antitumor Activity : A related compound demonstrated significant inhibition of cancer cell proliferation, suggesting potential utility in cancer research and therapy (Liu, Shi, Hao, Liu, Ding, Wang, & Chen, 2018).
- Chemoselective Synthesis : The versatility of similar ethyl 2-oxoacetates in synthesizing a variety of compounds demonstrates the broad applicability of this chemical structure in synthetic chemistry (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).
Potential Pharmaceutical Applications
- Antioxidant Properties : Compounds derived from red seaweed, structurally akin to this compound, showed promising antioxidant activities, which could be explored for pharmaceutical applications (Chakraborty, Joseph, Joy, & Raola, 2016).
Mechanism of Action
Target of Action
It is known that the compound is composed of chlorinated nicotine and a pyran-containing compound, suggesting potential interactions with nicotinic acetylcholine receptors or other targets of nicotine.
Pharmacokinetics
Factors such as its molecular weight (34278) and the presence of functional groups like esters and ethers could influence its pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5/c1-2-22-13(19)9-17-14(20)10-7-12(16)15(18-8-10)23-11-3-5-21-6-4-11/h7-8,11H,2-6,9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZAZAAMFXHTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.